N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and an isopropylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the hydroxypropyl chain: This step may involve the use of epoxides or halohydrins, followed by nucleophilic substitution or addition reactions.
Attachment of the isopropylphenoxy group: This can be done through etherification reactions using phenols and alkyl halides.
Formation of the acetamide linkage: This final step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, phenols, or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain might yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-tert-butylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and stability, while the isopropylphenoxy moiety can affect its interaction with biological targets.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIBPXTEWIGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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